molecular formula C10H7BrN2O B2649099 5-Bromo-3-isocyanato-1-methylindole CAS No. 1080028-71-2

5-Bromo-3-isocyanato-1-methylindole

Cat. No. B2649099
CAS RN: 1080028-71-2
M. Wt: 251.083
InChI Key: FLSWKIHLYUTWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isocyanato-1-methyl-1H-indole is an organic compound with the CAS Number: 1080028-71-2 . It has a molecular weight of 251.08 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-3-isocyanato-1-methyl-1H-indole . The InChI code for this compound is 1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isocyanato-1-methylindole is 251.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Synthesis and Characterization

A comprehensive experiment designed to synthesize and characterize 5-bromo-1-methylgramine derivatives highlights the potential of 5-bromo-3-isocyanato-1-methylindole as a precursor in synthetic organic chemistry. Through a series of reactions including Hofmann alkylation, Mannich reaction, and salification, starting from 5-bromoindole, a variety of derivatives were synthesized. This process not only enhances students' experimental skills but also fosters their interest in scientific research and innovation (Lu et al., 2021).

Antimicrobial Activity

Research into novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide, followed by bromination to yield 5-bromo derivatives, showcases the antimicrobial potential of bromo-containing compounds. These compounds have demonstrated significant antibacterial and antifungal activities in preliminary screenings (Lamani et al., 2009).

Cancer Cell Line Impact

The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins through electrophilic substitution highlights their application in cancer research. The brominated compounds exhibited increased anticancer activity against leukemia cell lines, indicating the potential of brominated indoles in therapeutic applications (Očenášová et al., 2015).

Antiproliferative Agents

The development of pyridone-annelated isoindigos, with specific substitutions including bromo derivatives, as antiproliferative agents against various cancer cell lines emphasizes the significance of bromo-substituted compounds in medicinal chemistry. These compounds, particularly with chloro and bromo substitutions, showed strong and selective activities, underscoring their potential as anticancer agents (Saleh et al., 2014).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-3-isocyanato-1-methylindole is not available, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation .

Future Directions

Indole and its derivatives have been attracting increasing attention in recent years due to their wide range of biological activities and potential therapeutic applications . They are being explored for their potential use in the treatment of various diseases, as well as in industrial applications such as flavor and fragrance applications . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest promising future directions for research and applications involving indole derivatives like 5-Bromo-3-isocyanato-1-methylindole.

properties

IUPAC Name

5-bromo-3-isocyanato-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSWKIHLYUTWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-isocyanato-1-methylindole

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